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Compound of Interest

Compound Name: 1,9-Dimethyluric acid

CAS No.: 55441-62-8

Cat. No.: B055739

Get Quote

Focus: 1,9-Dimethyluric Acid as a Specificity &
Internal Standard in Purine Metabolomics
Abstract & Introduction
In the field of targeted metabolomics, particularly the phenotyping of Cytochrome P450 1A2

(CYP1A2) activity via caffeine metabolism, the accurate quantification of downstream uric acid

metabolites is critical. While 1,7-dimethyluric acid (1,7-DMU) and 1,3-dimethyluric acid (1,3-

DMU) are the primary physiological markers of paraxanthine and theophylline metabolism

respectively, the structural isomer 1,9-dimethyluric acid (1,9-DMU) plays a unique and vital

role in analytical validation.

Because 1,9-DMU shares an identical molecular formula (

) and monoisotopic mass (196.06 Da) with the biologically abundant isomers, it represents a
significant risk for co-elution and false-positive quantification in low-resolution mass
spectrometry. Conversely, due to its low-to-negligible endogenous presence in human
plasma/urine, 1,9-DMU serves as an excellent non-isotopic internal standard (IS) or
chromatographic specificity benchmark.
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This guide outlines the physicochemical handling, chromatographic separation, and mass

spectrometric detection of 1,9-DMU, ensuring rigorous differentiation from its isomers.

Physicochemical Profile & Handling
Uric acid derivatives are notoriously difficult to handle due to poor solubility in organic solvents

and pH-dependent precipitation.

Property Data Critical Implication

Molecular Weight 196.16 g/mol
Isomeric with 1,3-DMU, 1,7-

DMU, and 3,7-DMU.

pKa (approx) pKa1 ≈ 5.5, pKa2 ≈ 10.5

Ionizes in both Positive and

Negative ESI. Solubility

increases at pH > 6.

LogP -0.5 to 0.2

Highly polar; poor retention on

standard C18 without aqueous

mobile phase.

Solubility

Low in Methanol/Acetonitrile.

Moderate in DMSO. High in

dilute NaOH.

Do not attempt to dissolve neat

powder directly in 100%

Methanol.

Protocol 1: Standard Preparation (Self-Validating)
Step 1 (Stock Solution): Dissolve 1 mg of 1,9-DMU in 1 mL of DMSO (Dimethyl sulfoxide).

Vortex for 60 seconds.

Validation: Solution must be crystal-clear. If turbidity remains, sonicate at 40°C for 10

mins.

Step 2 (Intermediate Stock): Dilute the Stock 1:100 into 10 mM Ammonium Acetate (pH 9.0).

Why? The high pH maintains the uric acid in its ionized (soluble) form. Diluting directly into

acidic mobile phase can cause micro-precipitation.
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Step 3 (Working Standard): Dilute into initial mobile phase (e.g., 95% Water / 5% ACN +

0.1% Formic Acid) immediately prior to injection.

Biological Context & Isomer Map
Understanding the origin of dimethyluric acids is essential for interpreting metabolomic data.
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Figure 1:Metabolic pathways of Caffeine showing the major dimethyluric acid isomers. 1,9-

DMU (Black Hexagon) serves as an external reference or internal standard, distinct from the

primary biological pathways.

LC-MS/MS Method Development
The critical requirement is the chromatographic baseline separation of 1,9-DMU from 1,3-DMU

and 1,7-DMU. Mass spectrometry alone cannot distinguish them.
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Protocol 2: Chromatographic Conditions
Column: High-Strength Silica (HSS) T3 or Penta-HILIC.

Recommendation:Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

Reasoning: Standard C18 columns often fail to retain polar uric acids, causing them to

elute in the void volume (ion suppression zone). The T3 bonding technology withstands

100% aqueous conditions necessary for retention.

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

0-1.0 min: 1% B (Isocratic hold for polar retention)

1.0-6.0 min: 1% -> 15% B (Shallow gradient for isomer separation)

6.0-8.0 min: 15% -> 90% B (Wash)

8.1-11.0 min: 1% B (Re-equilibration)

Flow Rate: 0.3 mL/min.

Column Temp: 40°C.

Protocol 3: Mass Spectrometry Parameters (QQQ)
Operate in Positive Electrospray Ionization (ESI+) mode. While negative mode is sensitive for

uric acids, positive mode allows simultaneous detection of the precursor methylxanthines

(Caffeine, Paraxanthine).
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Analyte
Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Role

1,9-DMU 197.1 154.1 22
Quantifier (Loss

of HNCO)

1,9-DMU 197.1 126.1 28 Qualifier

1,7-DMU 197.1 140.1 24 Isomer Check

1,3-DMU 197.1 138.1 25 Isomer Check

Note: The fragmentation patterns are similar. Retention time (RT) is the primary identifier.

Analytical Workflow & Validation
This workflow ensures that the signal detected is definitively 1,9-DMU and not a co-eluting

isomer.
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Figure 2:Analytical workflow emphasizing the critical QC step of resolution verification between

isomers.

Troubleshooting & QC (Self-Validating Steps)
Peak Tailing: Uric acids interact with active silanols.

Fix: If tailing factor > 1.5, add 5mM Ammonium Formate to Mobile Phase A to buffer the

pH and mask silanols.
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Retention Time Drift:

Check: Because the method uses 99% aqueous phase initially, "phase collapse"

(dewetting) can occur on standard C18 columns. Ensure you are using an "AQ" or "T3"

designated column.

Isomer Co-elution:

Validation: Inject a "System Suitability Mix" containing 1,3-DMU, 1,7-DMU, and 1,9-DMU.

Criteria: Baseline resolution (

) is required. If peaks merge, lower the flow rate to 0.2 mL/min and reduce the gradient
slope (e.g., 1% to 10% B over 10 minutes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: High-Resolution LC-MS/MS
Quantification of Dimethyluric Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055739/docs#application-note-high-resolution-lc-ms-
ms-quantification-of-dimethyluric-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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